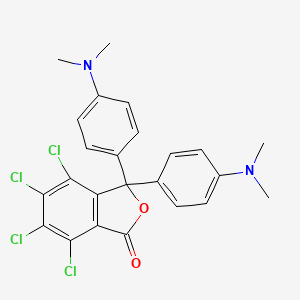

4,5,6,7-Tetrachloro-3,3-bis(4-(dimethylamino)phenyl)phthalide

Description

4,5,6,7-Tetrachloro-3,3-bis(4-(dimethylamino)phenyl)phthalide is a halogenated phthalide derivative featuring a central phthalide core substituted with four chlorine atoms and two 4-(dimethylamino)phenyl groups at the 3-position. Phthalide derivatives are widely studied for their applications in organic synthesis, dyes, and functional materials due to their tunable electronic properties and stability . The dimethylamino groups in this compound likely enhance electron-donating capacity, influencing its optical and solubility properties, while the tetrachloro substitution contributes to thermal stability and electronic modulation .

Properties

CAS No. |

73517-30-3 |

|---|---|

Molecular Formula |

C24H20Cl4N2O2 |

Molecular Weight |

510.2 g/mol |

IUPAC Name |

4,5,6,7-tetrachloro-3,3-bis[4-(dimethylamino)phenyl]-2-benzofuran-1-one |

InChI |

InChI=1S/C24H20Cl4N2O2/c1-29(2)15-9-5-13(6-10-15)24(14-7-11-16(12-8-14)30(3)4)18-17(23(31)32-24)19(25)21(27)22(28)20(18)26/h5-12H,1-4H3 |

InChI Key |

PWDAUHQMJRBUHP-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2(C3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)C(=O)O2)C4=CC=C(C=C4)N(C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4,5,6,7-Tetrachloro-3,3-bis(4-(dimethylamino)phenyl)phthalide typically involves the reaction of phthalic anhydride with 4-(dimethylamino)benzaldehyde in the presence of a chlorinating agent . The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or chloroform to facilitate the reaction. Industrial production methods may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Scientific Research Applications

4,5,6,7-Tetrachloro-3,3-bis(4-(dimethylamino)phenyl)phthalide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrachloro-3,3-bis(4-(dimethylamino)phenyl)phthalide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biochemical effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Differences

Substituent Effects: 4-Hydroxyphenyl (639-44-1): Polar hydroxyl groups may limit solubility in non-polar solvents but enhance hydrogen-bonding interactions, making it suitable for polymer synthesis or pH-sensitive applications . Dimethylaminophenyl (Target Compound): The electron-donating dimethylamino groups likely improve solubility in organic solvents and enable charge-transfer interactions, useful in optoelectronic materials . Vinyl-Linked Substituents (113915-68-7): Extended conjugation from vinyl groups increases molecular weight (774.56 g/mol) and may redshift absorption spectra, though synthetic complexity rises .

Chlorination Impact :

All compared compounds share the 4,5,6,7-tetrachloro substitution, which enhances thermal stability and electron-withdrawing effects. This feature is critical for applications requiring durability under high-energy processes, such as laser recording dyes .

Application-Specific Design: Leuco Dyes (e.g., GN-2): Azaphthalide derivatives like GN-2 exhibit superior color-developing properties due to their heterocyclic backbone and ethoxy/diethylamino substituents, optimizing them for laser-sensitive materials . Synthetic Intermediates (113915-68-7): Bulkier substituents (e.g., methoxyphenyl vinyl) make this compound a high-purity (≥98%) intermediate for complex organic syntheses, though its size may limit reactivity .

Performance Metrics

- Solubility: Dimethylamino and diethylamino groups enhance solubility in aprotic solvents compared to hydroxylated analogs.

- Optical Properties : Azaphthalide derivatives (GN-2) exhibit distinct absorption/emission profiles due to their heterocyclic structure, whereas tetrachlorophthalides with aromatic substituents may show broader absorption bands .

Research Findings and Trends

- Laser Recording Materials : Evidence highlights the preference for azaphthalide leuco dyes (e.g., GN-2) over standard phthalides due to their sharp color development and stability under laser irradiation .

- Synthetic Versatility : Compounds like 113915-68-7 demonstrate scalability (kilogram-level production) and adaptability for functional material design, though substituent choice heavily influences processability .

- Unmet Needs: The target compound’s combination of dimethylamino and tetrachloro groups remains underexplored in the provided literature, suggesting opportunities for research into its optical, electronic, or catalytic properties.

Q & A

Basic Research Questions

Q. What spectroscopic methods are most effective for structural confirmation of 4,5,6,7-Tetrachloro-3,3-bis(4-(dimethylamino)phenyl)phthalide?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier transform infrared (FTIR) spectroscopy are critical for confirming the compound’s structure. For example, NMR can resolve aromatic proton environments and substituent effects, while FTIR identifies functional groups like C-Cl and dimethylamino groups. Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. Structural analogs, such as phthalide-containing polymers, have been successfully characterized using this multi-technique approach .

Q. What are the key considerations in designing a synthesis protocol for this compound to ensure purity?

- Methodological Answer : Synthesis protocols should prioritize stepwise optimization of reaction conditions (e.g., temperature, solvent polarity, and catalyst use) to minimize byproducts. For phthalide derivatives, Michael addition reactions (e.g., coupling with diamines) require rigorous purification via column chromatography or recrystallization. Intermediate characterization using thin-layer chromatography (TLC) and spectroscopic monitoring ensures reaction progression. Post-synthesis, purity assessment via HPLC with UV detection is recommended .

Q. How can researchers address potential degradation of this compound during storage and sample preparation?

- Methodological Answer : Degradation can be mitigated by storing the compound in amber glassware at −18 °C under inert atmospheres. During sample preparation, glassware should be deactivated with 5% dimethyldichlorosilane (DMDCS) to prevent analyte adsorption. For liquid matrices, solid-phase extraction (SPE) using Oasis HLB sorbents effectively isolates the compound while reducing matrix interference. Internal standards (e.g., deuterated analogs) should be spiked to correct for recovery losses .

Advanced Research Questions

Q. How can contradictory data between NMR and mass spectrometry results be resolved when characterizing this compound?

- Methodological Answer : Contradictions often arise from isotopic interference (e.g., chlorine isotopes in HRMS) or solvent artifacts in NMR. To resolve this:

- Use high-resolution NMR (≥500 MHz) with deuterated solvents to clarify splitting patterns.

- Employ tandem MS (MS/MS) to distinguish fragmentation pathways from co-eluting impurities.

- Cross-validate with X-ray crystallography (if crystalline) or computational modeling (DFT) to confirm bond connectivity .

Q. What strategies are recommended for optimizing solid-phase extraction (SPE) protocols to minimize matrix interference in environmental samples containing this compound?

- Methodological Answer :

- Sorbent Selection : Oasis HLB cartridges (60 mg, 3 cc) are optimal for retaining polar chlorinated phthalides.

- Conditioning : Pre-wash with 2 mL methanol followed by 2 mL Milli-Q water to activate hydrophilic-lipophilic balance phases.

- Matrix Interference Reduction : Add NH₄F to samples to chelate metal ions, and filter through GF/F (0.7 μm) filters before SPE.

- Internal Standards : Use deuterated analogs (e.g., triclosan-d₃) to normalize recovery rates during LC-MS/MS analysis .

Q. What experimental approaches are used to determine the thermal stability and decomposition pathways of this compound under varying conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measure weight loss under controlled heating (e.g., 10 °C/min in N₂ atmosphere) to identify decomposition thresholds.

- Pyrolysis-GC/MS : Analyze volatile decomposition products at elevated temperatures.

- Kinetic Studies : Use Arrhenius plots to model degradation rates in different solvents or pH conditions. For example, acidic environments may accelerate dechlorination, detectable via ion chromatography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.